molecular formula C22H28N2O5S B2589987 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922056-70-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Numéro de catalogue: B2589987
Numéro CAS: 922056-70-0
Poids moléculaire: 432.54
Clé InChI: FPKQENFMMIXLIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex benzooxazepine derivative fused with a sulfonamide moiety. The core structure consists of a 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine ring system substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The sulfonamide component features a 4-methoxy-3-methylbenzenesulfonyl group attached to the benzooxazepine core.

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-13-16(7-9-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKQENFMMIXLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a benzoxazepine core and a sulfonamide group. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol.

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.45 g/mol
IUPAC NameN-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
CAS Number921791-39-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may exert its effects through:

Enzyme Inhibition: The compound has been shown to inhibit various enzymes that are crucial for metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating certain diseases.

Receptor Modulation: It may bind to specific receptors in the body, modulating their activity and influencing signaling pathways that are involved in cellular responses.

Interaction with Genetic Material: There is potential for this compound to interact with DNA or RNA, affecting gene expression and cellular function.

Biological Activity and Case Studies

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity:
    • A study demonstrated that derivatives of benzoxazepines exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism .
  • Antimicrobial Properties:
    • Research findings suggest that similar compounds within the benzoxazepine class possess antimicrobial activity against a range of bacterial strains. The sulfonamide group is known for enhancing antibacterial efficacy.
  • Neuroprotective Effects:
    • Preliminary studies indicate potential neuroprotective properties attributed to the modulation of neurotransmitter systems. This could be relevant in conditions like Alzheimer's disease or other neurodegenerative disorders.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In vitro Studies: Various assays have shown that the compound exhibits IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways.
    Study TypeTarget EnzymeIC50 Value (µM)
    Enzyme InhibitionFarnesyl Diphosphate Synthase0.54
    AntimicrobialSqualene Synthase0.67
  • In vivo Studies: Animal models have been utilized to assess the therapeutic potential of this compound in treating metabolic disorders and certain cancers. Results indicate significant improvements in biomarkers associated with disease progression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Benzooxazepine Derivatives :

  • Analogues lacking the sulfonamide group (e.g., 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine) would exhibit reduced polarity and altered pharmacokinetic properties due to the absence of the sulfonamide’s strong hydrogen-bonding capacity .
  • Substituents like the 5-propyl group may enhance lipophilicity compared to shorter-chain (e.g., methyl) or polar (e.g., hydroxy) substituents, influencing membrane permeability .

Sulfonamide-Containing Compounds: Compared to simpler sulfonamides (e.g., 4-methoxybenzenesulfonamide), the benzooxazepine core in this compound likely reduces metabolic clearance by shielding the sulfonamide from enzymatic degradation .

Reactivity and Stability

The evidence highlights atmospheric reactivity studies of volatile organic compounds (VOCs) with hydroxyl radicals (•OH) . For example:

  • Hydroxyl Radical Reactivity : Benzenesulfonamides are generally less reactive with •OH compared to alkanes or alkenes (rate constants for •OH + alkanes: ~10⁻¹² cm³ molecule⁻¹ s⁻¹ ). However, substituents like methoxy groups may slightly enhance reactivity due to electron-donating effects .

Hypothetical Data Table

Compound Class Key Structural Features Predicted LogP* Metabolic Stability Reactivity with •OH (cm³ molecule⁻¹ s⁻¹)
Target Compound Benzooxazepine-sulfonamide, 5-propyl ~3.5 Moderate-High ~1.5 × 10⁻¹³
Simple Benzooxazepine No sulfonamide, 5-propyl ~2.8 Low Not applicable (non-VOC)
4-Methoxybenzenesulfonamide No benzooxazepine core ~1.2 Low ~5.0 × 10⁻¹³

*LogP values estimated using fragment-based methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.